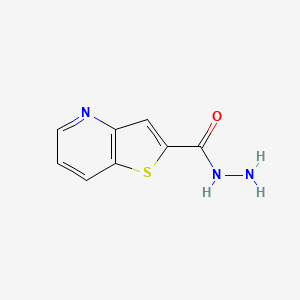
Thienopyridine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,2-b]pyridine-2-carbohydrazide is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse pharmacological and biological activities.
Applications De Recherche Scientifique
Mécanisme D'action
- The P2Y12 receptor plays a crucial role in platelet aggregation and activation. When activated, it inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and increased intracellular calcium concentrations .
- By blocking the P2Y12 receptor, Thienopyridine-2-carbohydrazide reduces platelet aggregation and the secretion of platelet agonists like thromboxane A2 (TXA2) and ADP .
- This compound disrupts this pathway by inhibiting the P2Y12 receptor, ultimately reducing TXA2 production .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
Thienopyridine-2-carbohydrazide has been found to selectively bind to HIV-1 trans Activation Response (TAR) and Rev Response Element (RRE) RNAs, which are essential elements for viral replication . This indicates that this compound interacts with these specific RNA molecules, potentially influencing their function and the overall biochemical reactions they are involved in .
Molecular Mechanism
The molecular mechanism of this compound is likely related to its ability to bind to HIV-1 TAR and RRE RNAs By binding to these RNA molecules, this compound may influence their function and potentially inhibit viral replication
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]pyridine-2-carbohydrazide typically involves the reaction of thieno[3,2-b]pyridine derivatives with hydrazine or its derivatives. One common method includes the acylation of 4-substituted thieno[3,2-b]pyrrole-5-carbohydrazides with various acyl chlorides . Another approach involves the reaction of 2-thioxopyridine-3-carbonitrile with hydrazine hydrate under reflux conditions .
Industrial Production Methods
These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Thieno[3,2-b]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydrazide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted thieno[3,2-b]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-b]pyridine-2-carboxamidine: Known for its anticancer properties.
Thieno[3,2-b]pyrrole-5-carbohydrazides: Exhibits antiviral activity against alphaviruses.
Thieno[2,3-c]pyridine derivatives: Used as kinase inhibitors in drug discovery.
Uniqueness
Thieno[3,2-b]pyridine-2-carbohydrazide stands out due to its versatile reactivity and broad spectrum of biological activities. Its ability to undergo various chemical transformations makes it a valuable scaffold for the development of new therapeutic agents .
Propriétés
IUPAC Name |
thieno[3,2-b]pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-11-8(12)7-4-5-6(13-7)2-1-3-10-5/h1-4H,9H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTBQZGCKCTAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C(=O)NN)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2502906.png)
![2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2502907.png)
![N-(3,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2502908.png)
![1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2502910.png)
![N-(3-acetamidophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2502911.png)
![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/new.no-structure.jpg)


![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2502920.png)



![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2502929.png)
